1,3-Benzothiazol-2-ylboronic acid
Description
Significance of Benzothiazole (B30560) Scaffolds in Synthetic Chemistry and Material Science
The benzothiazole core is a privileged structural motif found in a wide array of biologically active molecules and functional materials. researchgate.netnih.gov Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties. nih.govnih.gov The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms contribute to its unique electronic properties, making it an attractive component for the design of novel therapeutic agents. researchgate.net
Beyond the realm of medicinal chemistry, benzothiazole-based structures are integral to the development of advanced materials. They are utilized as vulcanization accelerators in the rubber industry and as key components in the synthesis of dyes and fluorescent materials. researchgate.net The extended π-conjugated systems in certain benzothiazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). nih.gov
Role of Boronic Acids as Versatile Synthetic Intermediates and Functional Moieties
Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups, are exceptionally versatile building blocks in organic synthesis. Their stability, generally low toxicity, and ease of handling have contributed to their widespread adoption. nih.gov The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. researchgate.netnih.gov This reaction's tolerance of a wide range of functional groups has made it a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. researchgate.net
Furthermore, the boronic acid group itself can act as a functional moiety. Its ability to form reversible covalent bonds with diols is exploited in the design of sensors for carbohydrates and other biologically relevant molecules. In medicinal chemistry, this reversible binding is being explored for targeted drug delivery and the development of enzyme inhibitors. nih.gov
Overview of 1,3-Benzothiazol-2-ylboronic Acid within the Broader Context of Organoboron Chemistry
This compound, with the chemical formula C₇H₆BNO₂S, represents a specific and intriguing member of the vast family of organoboron compounds. psu.edu Its structure directly attaches the boronic acid group to the electron-deficient C2 position of the benzothiazole ring. This particular arrangement is expected to influence the reactivity of the boronic acid, potentially modulating its performance in cross-coupling reactions and its binding affinity in sensing applications.
While extensive research has been conducted on various substituted benzothiazoles and a plethora of arylboronic acids, detailed studies focusing specifically on this compound are still emerging. However, its potential as a synthetic intermediate is significant. For instance, it can serve as a key precursor for the synthesis of 2-arylbenzothiazoles, a class of compounds with demonstrated biological activities. The Suzuki-Miyaura coupling of a related compound, 2-chlorobenzothiazole, with phenylboronic acid has been shown to proceed with excellent regioselectivity, highlighting the feasibility of such transformations on the benzothiazole core. nih.gov
The table below summarizes some of the key properties of this compound and a related isomer, providing a snapshot of their fundamental characteristics.
| Property | This compound | 1,3-Benzothiazol-6-ylboronic acid |
| CAS Number | 499769-96-9 psu.edu | 222718-87-0 |
| Molecular Formula | C₇H₆BNO₂S psu.edu | C₇H₆BNO₂S sigmaaldrich.com |
| Molecular Weight | 179.00 g/mol psu.edu | 179.00 g/mol sigmaaldrich.com |
| Predicted Boiling Point | 388.0 ± 25.0 °C psu.edu | Not available |
| Predicted Density | 1.44 ± 0.1 g/cm³ psu.edu | Not available |
| Predicted pKa | 5.79 ± 0.30 psu.edu | Not available |
As research continues to uncover the unique reactivity and applications of this specific organoboron compound, this compound is poised to become an increasingly important tool for chemists developing novel molecules with tailored functions for medicine and materials science.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPADKUSNKOJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2S1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625166 | |
| Record name | 1,3-Benzothiazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499769-96-9 | |
| Record name | 1,3-Benzothiazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 1,3 Benzothiazol 2 Ylboronic Acid
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. cuny.edu 1,3-Benzothiazol-2-ylboronic acid serves as a versatile coupling partner in several such transformations, most notably the Suzuki-Miyaura reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and related structures from organoboron compounds and organic halides. nih.govyoutube.com This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.gov
Palladium catalysts are highly effective for the Suzuki-Miyaura coupling of this compound with various aryl and alkenyl halides. nih.govresearchgate.net These reactions typically employ a palladium(0) source, which can be generated in situ from a palladium(II) precatalyst, along with a phosphine (B1218219) ligand and a base. The choice of ligand and base is crucial for achieving high yields and preventing side reactions like protodeboronation. nih.gov For instance, the coupling of 2-(4-bromophenyl)benzo[d]thiazole with arylboronic acids has been successfully achieved in high yields. researchgate.net The reaction's versatility allows for the synthesis of a diverse array of 2-aryl and 2-alkenylbenzothiazoles, which are important scaffolds in medicinal chemistry and material science. researchgate.net
Detailed research has demonstrated the successful coupling of various aryl halides with boronic acid derivatives, leading to the formation of complex biaryl structures. researchgate.net The reaction conditions are often optimized to accommodate the specific electronic and steric properties of the coupling partners.
| Catalyst System | Coupling Partner | Product Type | Yield (%) |
| Pd(PPh₃)₄ / Base | Aryl Halide | 2-Arylbenzothiazole | Varies |
| Pd(OAc)₂ / Ligand / Base | Alkenyl Halide | 2-Alkenylbenzothiazole | Varies |
This interactive table summarizes typical catalyst systems and resulting product types for the palladium-catalyzed Suzuki-Miyaura coupling of benzothiazole (B30560) derivatives.
In addition to palladium, nickel catalysts have proven effective in cross-coupling reactions involving boronic acids. A notable example is the nickel(0)-catalyzed decarbonylative cross-coupling of aromatic esters with arylboronic acids. nih.govacs.org This reaction provides a novel route to biaryl compounds by utilizing readily available esters as coupling partners. The mechanism involves the oxidative addition of the C-O bond of the ester to the nickel(0) center, followed by decarbonylation and subsequent transmetalation with the boronic acid and reductive elimination. acs.org While direct examples specifically using this compound in this exact transformation are not extensively documented in the provided results, the general reactivity of arylboronic acids in this type of coupling suggests its potential applicability. nih.govacs.org
Research on nickel-catalyzed decarbonylative coupling has shown that the choice of ligand is critical, with PCy₃ often being more effective than PPh₃. acs.org The reaction tolerates a range of functional groups on the arylboronic acid partner. acs.org
| Catalyst | Ligand | Base | Coupling Partner | Product | Yield (%) |
| Ni(COD)₂ | PCy₃ | t-BuOK | Aromatic Ester | Biaryl | Moderate to Good |
This table outlines the general conditions for nickel-catalyzed decarbonylative cross-coupling of arylboronic acids. acs.org
A significant advancement in cross-coupling chemistry is the formation of C(sp²)-C(sp³) bonds. Nickel catalysis has been instrumental in this area, enabling the coupling of arylboronic acids with alkyl electrophiles. nih.govnih.govresearchgate.net A recently developed method describes the nickel-catalyzed Suzuki-type cross-coupling of arylboronic acids with α-iodoboronates. nih.govnih.gov This reaction provides an efficient route to primary and secondary benzyl (B1604629) boronic esters under mild conditions. nih.govresearchgate.net Given the established reactivity of arylboronic acids in this system, it is plausible that this compound could be a suitable substrate, leading to the synthesis of novel benzothiazole-containing benzylboronic esters.
The reaction proceeds under mild conditions and demonstrates a broad substrate scope with good functional group tolerance. nih.gov
| Catalyst | Ligand | Substrate 1 | Substrate 2 | Product |
| NiCl₂·DME | L1 (specific ligand) | Arylboronic Acid | α-iodoboronate | Benzyl Boronic Ester |
This table summarizes the key components for the nickel-catalyzed C(sp²)-C(sp³) cross-coupling to synthesize benzyl boronic esters. nih.gov
The utility of this compound is further highlighted by its compatibility with a wide range of coupling partners in Suzuki-Miyaura reactions. researchgate.net This includes electronically diverse aryl halides, from electron-rich to electron-deficient systems, as well as various alkenyl halides. nih.govresearchgate.net Furthermore, the benzothiazole core itself can be pre-functionalized, allowing for the introduction of additional diversity into the final products. The robustness of the Suzuki-Miyaura coupling allows for the late-stage functionalization of complex molecules containing the benzothiazole unit.
The reaction's adaptability to numerous halogen derivatives and arylboronic acid derivatives makes it a versatile synthesis method. researchgate.net Studies have shown successful couplings with partners bearing functional groups such as methoxy, fluoro, and chloro substituents.
Other Transition Metal-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, this compound and its derivatives can potentially participate in other transition metal-catalyzed transformations. For instance, nickel-catalyzed denitrogenative cross-coupling reactions of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids have been developed to synthesize ortho-arylated and alkenylated benzamides. nih.gov This methodology, proceeding through an azanickelacyclic intermediate, demonstrates the broader utility of boronic acids in novel C-C bond-forming strategies. nih.gov While direct application with this compound needs specific investigation, the precedent with other organoboronic acids opens avenues for future research.
Additionally, transition metal-free cross-coupling reactions of tertiary propargylic alcohols with hetero-areneboronic acids have been reported. chemrxiv.orgresearchgate.net These reactions, often catalyzed by a perfluorophenylboronic acid, provide access to valuable heterocyclic scaffolds. chemrxiv.orgresearchgate.net The compatibility of this compound with such innovative, metal-free systems could further expand its synthetic utility.
Iron and Copper System Catalyzed C-H Functionalization
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and iron and copper catalysts have emerged as effective and sustainable options for these transformations. researchgate.netnih.gov In the context of this compound, these catalytic systems can be employed to introduce new functional groups onto the benzothiazole core.
Iron-catalyzed C-H functionalization reactions offer a cost-effective and environmentally friendly approach to creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, iron catalysts have been successfully used for the direct formylation of benzothiazoles. rsc.org This process involves a Minisci-type oxidative coupling with 1,3-dioxolane, which serves as the formylating agent, followed by in-situ acetal (B89532) hydrolysis. rsc.org This method is notable for its mild reaction conditions and tolerance of various functional groups. rsc.org
Copper-catalyzed systems are also instrumental in C-H functionalization reactions. nih.gov Copper(II) catalysts, for example, can facilitate the C-H/C-H coupling of dipolar 2-H-benzothiazoles. nih.gov This atom-economical reaction leads to the formation of highly fluorescent 2,2'-bibenzothiazoles. nih.gov
Functionalization Strategies on the Benzothiazole Ring System
The benzothiazole ring itself is amenable to a range of functionalization reactions, allowing for the synthesis of a diverse array of derivatives.
Ipso Substitution at the C-B Bond
Ipso substitution is a type of electrophilic aromatic substitution where an incoming electrophile displaces a substituent already present on the aromatic ring. youtube.comlibretexts.org In the case of this compound, the boronic acid group can be replaced by other functional groups. This transformation typically proceeds through the formation of a tetravalent boron "ate" complex upon the addition of a nucleophile. nih.gov This intermediate facilitates the cleavage of the carbon-boron bond and subsequent migration of the aryl group. nih.gov Nucleophilic acetyl radicals, for instance, can react with 2-substituted benzothiazoles to displace various groups and introduce an acetyl group at the C2 position through a homolytic aromatic ipso substitution. rsc.org
| Reactant | Reagent | Product | Reference |
| 2-Substituted Benzothiazole | Nucleophilic Acetyl Radical | 2-Acetylbenzothiazole | rsc.org |
Ortho-Directed C-H Functionalization
The strategic placement of a directing group on the benzothiazole ring can guide the functionalization to the ortho position. rsc.orgresearchgate.netsioc-journal.cn This approach allows for highly regioselective C-H activation. The benzothiazole nitrogen itself can act as a directing group in palladium-catalyzed ortho-arylation of 2-arylbenzothiazoles with aryl iodides. nih.gov This method demonstrates good functional group tolerance and leads to the formation of CAr–CAr bonds with high regioselectivity. nih.gov
| Substrate | Coupling Partner | Catalyst System | Product | Reference |
| 2-Arylbenzothiazole | Aryl Iodide | Palladium Catalyst | ortho-Arylated 2-Arylbenzothiazole | nih.gov |
Oxidative Homocoupling Reactions
Oxidative homocoupling provides a direct method for the synthesis of symmetrical biaryl compounds. Copper(II)-catalyzed oxidative C-H/C-H homocoupling of dipolar 2-H-benzothiazoles end-capped with triphenylamine (B166846) moieties yields highly fluorescent 2,2'-bibenzothiazoles. nih.gov This reaction proceeds with high atom economy and produces compounds with significant two-photon absorption cross-sections. nih.gov Similarly, iron-catalyzed asymmetric oxidative C-C coupling of diarylamines, using air as the oxidant, can produce chiral 2,2'-diamino-1,1'-biaryls. nih.gov
| Substrate | Catalyst | Product | Key Feature | Reference |
| Dipolar 2-H-benzothiazoles with triphenylamine | Copper(II) | 2,2'-Bibenzothiazoles | High fluorescence and two-photon absorption | nih.gov |
| Diarylamines | Iron(III)/Chiral Phosphoric Acid | Chiral 2,2'-Diamino-1,1'-biaryls | Asymmetric induction | nih.gov |
Generation and Capture Reactions of Benzothiazole-Based Heteroarynes
The generation of highly reactive heteroaryne intermediates from benzothiazole precursors opens up avenues for the synthesis of complex fused-ring systems. nih.govdiva-portal.org Regioselective iridium-catalyzed C-H borylation of 2,1,3-benzothiadiazole (B189464) (BTD) can produce versatile borylated intermediates. nih.govdiva-portal.org These intermediates can then be used to generate novel BTD-based heteroarynes, which can be subsequently trapped by various reagents to form functionalized derivatives. nih.govdiva-portal.org
Ring Transformation and Derivatization Reactions
The benzothiazole ring can undergo transformations leading to the formation of other heterocyclic systems. For example, 2-benzoyl-1,4-benzothiazin-3-one can undergo a ring transformation to yield 1,3-benzothiazole derivatives under phase transfer catalysis conditions. researchgate.netimist.maimist.ma Furthermore, reactions of 2-cyanomethyl-1,3-benzothiazole with various reagents can lead to the synthesis of a wide range of heterocyclic compounds, including pyrido[2,1-b]benzothiazoles. researchgate.netresearchgate.net
Derivatization via Hydrazonylsulfone Formation
A notable derivatization of the 1,3-benzothiazole scaffold involves the formation of hydrazonylsulfones. These compounds, with the general structure Bt-NHNHSO₂R (where Bt is the 1,3-benzothiazol-2-yl group), have been investigated for their optical properties and biological potential. researchgate.net The synthesis of these derivatives typically proceeds from 2-hydrazinyl-1,3-benzothiazole, which can be conceptually derived from this compound via amination and subsequent reduction, although direct conversion pathways are not explicitly detailed in the reviewed literature.
The reaction of 2-hydrazinyl-1,3-benzothiazole with various arenesulfonyl chlorides leads to the formation of N-(1,3-benzothiazol-2-yl)arenesulfonohydrazides. A structural study has been conducted on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, providing insight into their molecular geometry and intermolecular interactions. researchgate.net
A general synthetic approach involves the reaction of 2-hydrazinyl-1,3-benzothiazole with a substituted sulfonyl chloride. The reaction conditions can be varied, with some procedures utilizing a base such as triethylamine (B128534) in a solvent like dichloromethane, while others are carried out under reflux in ethanol (B145695).
Table 1: Synthesis of N-(1,3-Benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 2-Hydrazinyl-1,3-benzothiazole | 4-Fluorobenzenesulfonyl chloride | Et₃N, CH₂Cl₂ | N-(1,3-Benzothiazol-2-yl)-4-fluorobenzenesulfonohydrazide |
| 2-Hydrazinyl-1,3-benzothiazole | 4-Chlorobenzenesulfonyl chloride | Reflux, Ethanol | N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonohydrazide |
| 2-Hydrazinyl-1,3-benzothiazole | 4-Bromobenzenesulfonyl chloride | Reflux, Ethanol | N-(1,3-Benzothiazol-2-yl)-4-bromobenzenesulfonohydrazide |
These hydrazonylsulfone derivatives are characterized by the presence of a sulfonohydrazide linkage to the C2 position of the benzothiazole ring.
Synthesis of Benzothiazole-Containing Benzohydrazide (B10538) Derivatives
The synthesis of benzothiazole-containing benzohydrazide derivatives represents another important chemical transformation. These compounds incorporate both the benzothiazole nucleus and a benzohydrazide moiety, a structural combination of interest in medicinal chemistry. While direct synthesis from this compound is not explicitly described, a plausible route involves the conversion of the boronic acid to 2-aminobenzothiazole (B30445), a common precursor.
A documented synthesis of a related compound, N-(1,3-benzothiazol-2-yl)benzamide, involves the reaction of 2-aminobenzothiazole with benzoyl chloride in pyridine, affording the product in high yield. This suggests that 2-hydrazinyl-1,3-benzothiazole, derivable from the boronic acid, could similarly react with substituted benzoyl chlorides to yield the target benzohydrazide derivatives.
Table 2: Synthesis of N-(1,3-Benzothiazol-2-yl)benzamide
| Reactant 1 | Reactant 2 | Solvent | Product | Yield |
| 2-Aminobenzothiazole | Benzoyl chloride | Pyridine | N-(1,3-Benzothiazol-2-yl)benzamide | 87% |
This reaction provides a template for the synthesis of a variety of benzothiazole-containing benzohydrazides by employing different substituted benzoyl chlorides. The resulting N-benzoyl-N'-(1,3-benzothiazol-2-yl)hydrazine derivatives would feature an amide linkage formed between the hydrazine (B178648) nitrogen and the benzoyl group.
Applications of 1,3 Benzothiazol 2 Ylboronic Acid in Organic Synthesis
Building Block for Complex Organic Molecules
1,3-Benzothiazol-2-ylboronic acid serves as a crucial building block in the synthesis of a wide array of complex organic molecules. sigmaaldrich.com Its utility stems from the reactivity of the boronic acid group, which can participate in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. aablocks.com This allows for the introduction of the benzothiazole (B30560) scaffold into larger, more intricate molecular architectures.
The benzothiazole core itself is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities. mdpi.com Consequently, the ability to readily incorporate this moiety using this compound is of great interest to synthetic chemists. For instance, benzothiazole derivatives have been synthesized and evaluated for their potential as hemostatic agents and antimicrobial agents. rsc.orgnih.gov
The versatility of boronic acids as building blocks is well-established, and this compound is no exception. mdpi.comresearchgate.net It provides a direct and efficient route to 2-substituted benzothiazoles, which can be further functionalized to create a library of compounds for various applications, including the development of fluorescent dyes and materials for optoelectronic devices. nih.govmdpi.com
Precursor in Multistep Synthesis
Beyond its role as a direct building block, this compound often serves as a key precursor in multistep synthetic sequences. The boronic acid functionality can be transformed into other functional groups, or it can be carried through several synthetic steps before its ultimate participation in a cross-coupling reaction.
An example of its use as a precursor can be seen in the synthesis of complex heterocyclic systems. The initial benzothiazole structure provided by the boronic acid can be elaborated upon through a series of reactions to build up the final target molecule. For instance, a thiourea (B124793) derivative of benzothiazole has been synthesized through a multistep process starting from 2-aminobenzothiazole (B30445), a related compound. nih.gov This highlights the strategic importance of having a readily available benzothiazole starting material like this compound.
Construction of Carbon-Carbon Bonds in Advanced Scaffolds
A primary application of this compound is in the construction of carbon-carbon bonds, a fundamental transformation in organic synthesis. The Suzuki-Miyaura cross-coupling reaction is the most prominent example, where the boronic acid reacts with an organic halide in the presence of a palladium catalyst to form a new C-C bond. nih.gov
This methodology has been successfully employed to synthesize a variety of advanced scaffolds. For example, researchers have reported the synthesis of 2-amino-6-arylbenzothiazoles via Suzuki cross-coupling reactions of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids. nih.gov Similarly, palladium-catalyzed denitrogenative Suzuki coupling reactions of benzotriazoles with boronic acids have been developed to afford ortho-amino-substituted biaryl derivatives. rsc.org These reactions demonstrate the power of using boronic acids like this compound to create complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions Involving Benzothiazole Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| 2-Amino-6-bromobenzothiazole | Aryl boronic acid/ester | Palladium catalyst | 2-Amino-6-arylbenzothiazole | nih.gov |
| Benzotriazoles | Boronic acids | Palladium catalyst | Ortho-amino-substituted biaryls | rsc.org |
| 8-brominated benzo nih.govresearchgate.netthiazolo[3,2-c] rsc.orgnih.govresearchgate.netwisdomlib.orgoxadiazaborinine | (Het)arylboronic acids | Palladium catalyst | Functionalized 1,3,5,2-oxadiazaborinine chromophores | nih.gov |
| 6-bromobenzo[d] rsc.orgwisdomlib.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Boronic acids | PdCl2(PPh3)2 | 1,3-Benzodioxole derivatives | researchgate.net |
Synthesis of Fused Ring Systems
The benzothiazole nucleus provided by this compound is a valuable starting point for the construction of more complex fused ring systems. rsc.orgnih.gov These polycyclic structures are of significant interest due to their prevalence in natural products and their potential applications in materials science and medicinal chemistry.
Applications of 1,3 Benzothiazol 2 Ylboronic Acid and Its Derivatives in Medicinal Chemistry
Design and Development of Pharmacologically Active Agents
The benzothiazole (B30560) scaffold is a cornerstone in the design of new therapeutic agents. pcbiochemres.comresearchgate.net Its structural diversity and the ability to easily introduce substitutions, particularly at the 2-position, allow for the fine-tuning of pharmacological profiles. nih.gov The development of medicinal chemistry centered on benzothiazole has been rapid and highly active, leading to numerous compounds with clinical applications. bibliomed.orgpcbiochemres.com
Boronic acids themselves are valuable functional groups in drug design. Initially, there were concerns about the potential toxicity of boron-containing compounds, but this apprehension has largely been dispelled. nih.gov The approval of drugs like bortezomib, a boronic acid-containing proteasome inhibitor for treating multiple myeloma, has spurred significant interest in these compounds. nih.gov Boronic acids are stable, generally non-toxic, and can participate in various chemical reactions, making them versatile building blocks for creating complex, biologically active molecules. nih.gov
The combination of the proven benzothiazole pharmacophore with the unique properties of the boronic acid moiety represents a strategic approach in drug design. The boronic acid group can act as a key interaction point with biological targets, often mimicking other functional groups, to elicit a desired therapeutic response. Heterocyclic boronic acids, including derivatives of benzothiazole, are considered particularly useful in medicinal chemistry. nih.gov
Role as a Bioisostere of Carboxylic Acids
A significant application of the boronic acid group in medicinal chemistry is its role as a bioisostere of the carboxylic acid functional group. Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. scispace.com The replacement of a key functional group with a bioisostere is a common strategy to enhance a drug's activity, selectivity, or pharmacokinetic properties. researchgate.net
The carboxylic acid moiety is present in over 450 marketed drugs and is crucial for binding to many biological targets. scispace.comresearchgate.net However, its presence can also lead to undesirable properties, such as poor membrane permeability, rapid metabolism, and potential toxicity. researchgate.netresearchgate.net The boronic acid group can serve as an effective mimic of the carboxylic acid. While differing in structure, it can replicate the key hydrogen-bonding interactions that a carboxylate group forms with a receptor's active site. nih.gov
By replacing a carboxylic acid with a boronic acid, medicinal chemists can potentially overcome the former's limitations while preserving or even improving the compound's pharmacological profile. This substitution can lead to compounds with better lipophilicity, which may improve absorption and distribution, including penetration of the blood-brain barrier. nih.gov Therefore, 1,3-benzothiazol-2-ylboronic acid can be envisioned as a bioisosteric analogue of 1,3-benzothiazole-2-carboxylic acid, offering an alternative chemical structure for engaging with therapeutic targets.
Investigation of Specific Pharmacological Activities
The benzothiazole nucleus is a component of many compounds investigated for a wide range of therapeutic effects. nih.gov Derivatives have shown promise in several key areas of pharmacological research.
Derivatives of benzothiazole have been synthesized and evaluated as potent anti-inflammatory agents. nih.govnih.gov Chronic inflammation is a factor in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes are a major class of treatments. preprints.org Research has focused on developing novel benzothiazole-based compounds that can act as inhibitors of COX-1 and COX-2 enzymes. preprints.orgijper.org
In one study, a series of new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and tested for their in vivo anti-inflammatory activity. nih.govbohrium.com Two compounds, 17c and 17i , showed particularly high inhibition of carrageenan-induced rat paw edema, a standard model for inflammation. Their activity was comparable to the well-known anti-inflammatory drug celecoxib. nih.govbohrium.com The study suggested that the anti-inflammatory response was linked to the inhibition of prostaglandin (B15479496) synthesis via COX enzyme pathways. preprints.org
Table 1: Anti-inflammatory Activity of Selected Benzothiazole Derivatives
| Compound | Inhibition of Edema at 1h (%) | Inhibition of Edema at 2h (%) | Inhibition of Edema at 3h (%) |
|---|---|---|---|
| 17c | 72 | 76 | 80 |
| 17i | 64 | 73 | 78 |
Data sourced from Bohrium and PubMed Central. nih.govbohrium.com
Alongside their anti-inflammatory effects, many benzothiazole derivatives have been investigated for their analgesic (pain-relieving) properties. nih.govnih.govnih.gov The mechanism for this activity is often linked to the same COX inhibition that underlies their anti-inflammatory action. preprints.org
The same study that demonstrated potent anti-inflammatory effects also evaluated the analgesic activity of the synthesized benzothiazole derivatives. nih.govbohrium.com The effective dose (ED50) for compounds 17c , 17g , and 17i was determined and found to be comparable to that of celecoxib, indicating strong analgesic potential. nih.govbohrium.com Structure-activity relationship (SAR) studies have suggested that substitutions at the para position of a benzenesulphonamide group and the presence of electron-rich groups can enhance both anti-inflammatory and analgesic properties. preprints.org
Table 2: Analgesic Activity (ED50 in µM/kg) of Selected Benzothiazole Derivatives
| Compound | ED50 at 0.5h | ED50 at 1h | ED50 at 2h |
|---|---|---|---|
| 17c | 96 | 102 | 89 |
| 17g | 127 | 134 | 156 |
| 17i | 84 | 72 | 69 |
| Celecoxib (Reference) | 156 | 72 | 70 |
Data sourced from Bohrium and PubMed Central. nih.govbohrium.com
The benzothiazole scaffold is integral to compounds with significant antimicrobial (antibacterial and antifungal) and antiviral activity. nih.govmdpi.com The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents, and benzothiazole derivatives are a promising area of research. nih.govmdpi.com
Studies have shown that introducing specific functional groups, such as electron-withdrawing groups like fluorine or chlorine, can enhance the antimicrobial effects of benzothiazole compounds. jchemrev.com A variety of benzothiazole derivatives, including those linked to thiazolidinone, isatin, or sulfonamide moieties, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. ijper.orgmdpi.comnih.gov For instance, certain benzothiazole derivatives showed excellent activity against E. coli and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values superior to the standard drug ciprofloxacin. nih.gov Other studies have identified benzothiazole derivatives with significant antifungal activity against strains like Candida albicans and Aspergillus niger. mdpi.comnih.gov The mechanism of action is often proposed to be the inhibition of essential bacterial enzymes, such as MurB. mdpi.comnih.gov
The 1,3-benzothiazole nucleus is also considered a significant scaffold in the design of antiviral agents. mdpi.com
Table 3: Antimicrobial Activity (MIC in µg/mL) of Selected Benzothiazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|---|
| 41c | E. coli | 3.1 | Ciprofloxacin | 12.5 |
| 41c | P. aeruginosa | 6.2 | Ciprofloxacin | 12.5 |
| 13 | S. aureus (MRSA) | 50-75 | Ofloxacin | 10 |
| 14 | A. niger | 50-75 | Ketoconazole | 10 |
Data sourced from PMC and MDPI. nih.govnih.gov
Benzothiazole derivatives have attracted significant attention as potential anticancer agents, with research demonstrating their effectiveness against a wide range of cancer cell lines. researchgate.netnih.govresearchgate.net The mechanisms of action are varied and can include the induction of apoptosis (programmed cell death) and the inhibition of enzymes crucial for tumor growth. researchgate.netresearchgate.net
Numerous studies have synthesized and tested novel benzothiazole derivatives, revealing potent inhibitory activities. For example, pyridinyl-2-amine linked benzothiazole-2-thiol derivatives exhibited broad-spectrum anticancer activity. researchgate.net One such compound, 7e , displayed exceptionally potent activity against several human cancer cell lines, including breast cancer (SKRB-3), colon cancer (SW620), lung cancer (A549), and liver cancer (HepG2), with IC50 values in the nanomolar range. researchgate.net Other research has focused on oxothiazolidine-based benzothiazole derivatives, with one compound showing 96.8% inhibition against the HeLa cervical cancer cell line. nih.gov The antitumor potential of the benzothiazole scaffold continues to be an active and promising area of medicinal chemistry research. nih.govresearchgate.net
Table 4: In Vitro Anticancer Activity (IC50) of Selected Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 |
|---|---|---|
| 7e | SKRB-3 (Breast) | 1.2 nM |
| 7e | SW620 (Colon) | 4.3 nM |
| 7e | A549 (Lung) | 44 nM |
| 7e | HepG2 (Liver) | 48 nM |
| 53 | HeLa (Cervical) | 9.76 µM |
Data sourced from ResearchGate and PMC. nih.govresearchgate.net
Antioxidant and Anti-helminthic Potential
In addition to their activities against infectious agents and neurological disorders, derivatives of benzothiazole have been explored for their potential as antioxidants and anti-helminthic agents.
Antioxidant Potential:
Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of effective antioxidants a key therapeutic strategy. Several studies have highlighted the antioxidant properties of benzothiazole derivatives. nih.govnih.gov One study focused on benzothiazole derivatives as multifunctional antioxidant agents for skin damage, demonstrating their potential in cosmeceutical applications. nih.gov Another investigation into novel benzothiazole-profen hybrid amides revealed significant anti-inflammatory and antioxidant effects in vitro. google.com These studies underscore the capacity of the benzothiazole scaffold to be developed into potent antioxidant agents.
Anti-helminthic Potential:
Helminth infections are a major health concern in many parts of the world. Research into new anti-helminthic drugs has included the investigation of benzothiazole derivatives. nih.gov A patent application describes a benzimidazole (B57391) compound with anti-helminthic activity for use in reversing, arresting, or slowing down cellular aging, indicating the potential for related heterocyclic structures in this therapeutic area. google.com The broad biological activity of benzothiazoles, as noted in a comprehensive review, includes their potential as anti-helminthic agents. nih.gov
Targeting Specific Biological Pathways
The specificity of a drug candidate for its biological target is a critical determinant of its efficacy and safety. This compound and its derivatives, particularly due to the presence of the boronic acid moiety, have the potential to interact with specific enzymes and signaling pathways.
Autotaxin Inhibition
Autotaxin (ATX) is a secreted enzyme that produces the bioactive lipid lysophosphatidic acid (LPA), which is involved in various physiological and pathological processes, including cancer progression, inflammation, and fibrosis. nih.gov The inhibition of ATX is therefore a promising therapeutic strategy. Boronic acid-based compounds have emerged as potent inhibitors of ATX. nih.govresearchgate.netdntb.gov.ua
Research has shown that the incorporation of a boronic acid moiety into a thiazolidinedione scaffold dramatically increases its potency as an ATX inhibitor, with IC50 values in the nanomolar range. researchgate.netdntb.gov.uaresearchgate.net The boronic acid is designed to target the active-site threonine (T210) in ATX. researchgate.net Intravenous administration of a boronic acid-based inhibitor in mice led to a rapid decrease in plasma LPA levels, demonstrating the in vivo efficacy of this class of compounds. researchgate.net A patent review of ATX inhibitors highlights the intensive efforts in discovering potent and selective inhibitors, although none have yet reached clinical trials. nih.gov Another patent application describes piperidine (B6355638) and piperazine (B1678402) derivatives as ATX inhibitors. googleapis.com
| Compound Type | Target | Potency (IC50) | Reference |
| Thiazolidinedione with Boronic Acid | Autotaxin (ATX) | ~30 nM | researchgate.net |
| Optimized Boronic Acid-based Inhibitor | Autotaxin (ATX) | 6 nM | dntb.gov.uaresearchgate.net |
Cytosolic Phospholipase A2α Inhibition
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory process, as it catalyzes the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. While there are no studies directly implicating this compound in the inhibition of cPLA2α, research has shown that inhibition of this enzyme can impair coronavirus replication and has anti-vascular effects in breast cancer models. googleapis.comnih.gov
Phosphoinositide 3-Kinase Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. mdpi.com Dysregulation of this pathway is a hallmark of many human cancers, making the development of PI3K inhibitors a major focus of anticancer drug discovery. mdpi.comnih.gov Several studies have highlighted the potential of benzothiazole derivatives as potent and selective inhibitors of PI3K isoforms. mdpi.comnih.gov
A series of novel PI3Kβ inhibitors featuring a benzothiazole scaffold have been designed and synthesized. mdpi.comnih.gov Among these, certain compounds demonstrated significant inhibitory activity and selectivity for the PI3Kβ isoform over other class I PI3Ks (α, γ, and δ) and the mammalian target of rapamycin (B549165) (mTOR). mdpi.com For instance, compound 11 from one study displayed excellent selectivity for PI3Kβ, suggesting the benzothiazole core is a promising starting point for developing isoform-specific inhibitors. mdpi.com Docking studies from this research indicated that a morpholine (B109124) group at the 2-position of the benzothiazole ring is important for potent antitumor activity. mdpi.comnih.gov
Another line of research has focused on the development of dual PI3K/mTOR inhibitors, as targeting both kinases can lead to a more comprehensive blockade of the signaling pathway. nih.gov Extensive structure-activity relationship (SAR) studies on benzothiazole derivatives led to the discovery of potent dual inhibitors. nih.gov Modifications to the core structure, such as the introduction of a chloropyridine and specific arylsulfonamide groups, were found to significantly enhance both enzymatic and cellular potency. nih.gov
The inhibitory activities of representative benzothiazole-based PI3K inhibitors are summarized in the table below.
| Compound | Target | IC50 (µM) | Selectivity Profile |
| Compound 10 | PI3Kβ | - | High selectivity vs. PI3Kα, γ, δ, and mTOR |
| Compound 11 | PI3Kβ | - | Highest potency and selectivity for PI3Kβ |
| Sulfonamide 45 | PI3K/mTOR | - | Early lead with good in vitro cellular potency |
| Chloropyridine 70 | PI3K/mTOR | - | Dramatically improved enzyme and cellular potency |
| Compound 82 | PI3K/mTOR | - | Potent dual inhibitor with good oral bioavailability |
Data sourced from studies on benzothiazole derivatives as PI3K inhibitors. mdpi.comnih.gov
Applications in Neurodegenerative Disorder Research
The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. nih.govnih.gov The benzothiazole scaffold has emerged as a privileged structure in the design of such agents due to its ability to interact with various targets implicated in AD, including cholinesterases and monoamine oxidases. nih.govnih.gov
Research has led to the development of benzothiazole derivatives that act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes that play crucial roles in the progression of AD. researchgate.netrsc.org For example, compound 4f from a series of synthesized benzothiazoles exhibited potent inhibitory activity against both AChE and MAO-B. researchgate.netrsc.org In silico studies have suggested that these compounds can effectively bind to the active sites of these enzymes. researchgate.netrsc.org
Furthermore, benzothiazole-based compounds have been investigated as ligands for the histamine (B1213489) H3 receptor (H3R), a target involved in cognitive processes. nih.govnih.gov The combination of H3R antagonism with cholinesterase inhibition in a single molecule represents a promising strategy for symptomatic treatment of AD. nih.gov Compound 3s , a benzothiazole derivative, was identified as a promising MTDL with potent activity at H3R and inhibitory effects on both AChE and butyrylcholinesterase (BuChE). nih.govnih.gov
The neuroprotective properties of benzothiazole derivatives are also of significant interest. For instance, riluzole, a benzothiazole-containing drug, is used in the treatment of amyotrophic lateral sclerosis and has been investigated for its potential in AD. nih.gov Other studies have explored benzothiazole-isothiourea derivatives for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. nih.govmdpi.com
Below is a table summarizing the activities of selected benzothiazole derivatives in the context of neurodegenerative disorder research.
| Compound | Target(s) | Activity (IC50/Ki) | Key Findings |
| Compound 4f | AChE, MAO-B | AChE IC50: 23.4 ± 1.1 nM; MAO-B IC50: 40.3 ± 1.7 nM | Potent dual inhibitor |
| Compound 3s | H3R, AChE, BuChE, MAO-B | H3R Ki: 0.036 µM; AChE IC50: 6.7 µM; BuChE IC50: 2.35 µM; MAO-B IC50: 1.6 µM | Promising multi-target-directed ligand |
| Compound 4b | H3R | Ki: 0.012 µM | High affinity for H3R |
| Compound 3t | Aβ1-42 aggregation, AChE | - | Best anti-Aβ1-42 aggregation and AChE inhibitory activity in its series |
Data sourced from studies on benzothiazole derivatives for neurodegenerative disorders. nih.govnih.govresearchgate.netrsc.orgnih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
The optimization of the biological activity of benzothiazole derivatives relies heavily on systematic structure-activity relationship (SAR) studies. benthamscience.com These studies involve the synthesis of a series of analogues with specific structural modifications to elucidate the key molecular features required for potent and selective interaction with the biological target.
In the context of PI3K inhibition, SAR studies have revealed that substitutions at various positions of the benzothiazole ring system can significantly impact activity and selectivity. mdpi.comnih.gov For instance, the introduction of a morpholine group at the 2-position of the benzothiazole scaffold was found to be crucial for potent anti-proliferative activity in certain cancer cell lines. mdpi.comnih.gov Further modifications, such as the addition of a chloropyridine ring and specific sulfonamide moieties, led to the identification of dual PI3K/mTOR inhibitors with improved pharmacokinetic profiles. nih.gov
For neurodegenerative disorders, SAR studies have been instrumental in developing multi-target ligands. nih.govnih.gov The length and nature of the linker connecting the benzothiazole core to other pharmacophoric elements have been shown to be critical for dual AChE and H3R activity. nih.gov For example, a 3-(azepan-1-yl)propyloxy linker in one series of compounds resulted in high affinity for H3R. nih.govnih.gov Furthermore, substitutions on the benzothiazole ring itself can modulate the inhibitory potency against different enzymes.
A comprehensive review of the literature indicates that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for a wide range of biological activities. benthamscience.com The versatility of the benzothiazole scaffold, which can be further functionalized using starting materials like this compound, allows for the exploration of a vast chemical space to identify compounds with optimized biological profiles for various therapeutic applications.
Applications in Materials Science and Advanced Technologies
Development of Optical Materials
The benzothiazole (B30560) core is a well-known fluorophore, and its incorporation into larger molecular structures can impart desirable optical properties. While direct studies on optical materials solely based on 1,3-Benzothiazol-2-ylboronic acid are not extensively documented, its role as a precursor in creating optically active compounds is significant. The boronic acid group serves as a handle for Suzuki cross-coupling reactions, a powerful method for creating carbon-carbon bonds. This allows for the strategic combination of the benzothiazole unit with other aromatic systems to tune the resulting material's absorption and emission characteristics.
For instance, research into novel 1,3-benzothiazole-substituted BODIPY (boron-dipyrromethene) dyes has demonstrated the potential of this structural motif. niscpr.res.in These dyes exhibit bathochromically shifted absorptions and emissions in the red and near-infrared spectral regions, properties that are highly sought after for various imaging and sensing applications. niscpr.res.in The synthesis of such complex molecules often relies on the coupling of a benzothiazole-containing fragment with another molecular scaffold, a process where this compound could be a key intermediate. The Suzuki reaction, for which boronic acids are essential, is a widely used method for constructing such elaborate dye molecules. niscpr.res.in
Functionality in Liquid Crystals
The rigid, rod-like structure of the benzothiazole unit makes it a suitable component for liquid crystalline materials. The incorporation of heterocyclic rings like benzothiazole into molecular cores can significantly influence their mesomorphic properties. scilit.comedu.krd Studies on chloro-benzothiazole Schiff base ester liquid crystals have shown that the benzothiazole moiety contributes to the molecular breadth, which can affect the liquid crystalline packing. researchgate.net
The synthesis of complex liquid crystal structures often involves the formation of biaryl linkages, for which the Suzuki-Miyaura coupling reaction is a powerful tool. This reaction utilizes an organoboron compound, such as a boronic acid, and an organohalide in the presence of a palladium catalyst. Therefore, this compound is a prime candidate for the synthesis of benzothiazole-containing liquid crystals. By coupling this boronic acid with various halogenated aromatic compounds, researchers can design and create a diverse range of molecules with tailored liquid crystalline properties. While specific examples detailing the use of this compound in the synthesis of the liquid crystals mentioned in the search results are not explicitly provided, the general synthetic routes described strongly suggest its potential as a key building block. scilit.com
Integration into Optoelectronic Devices
The unique electronic properties of the benzothiazole ring have led to its investigation in various optoelectronic devices. As a versatile building block, this compound offers a pathway to incorporate this heterocycle into the active layers of these devices.
Organic Solar Cells
The development of efficient organic solar cells (OSCs) relies on the design of novel donor and acceptor materials with tailored energy levels and absorption properties. While the benzothiazole moiety has been incorporated into materials for OSCs, the direct application of this compound is not well-documented in the provided search results. Many studies focus on the related but structurally distinct 2,1,3-benzothiadiazole (B189464) (BTD) unit as an electron-accepting component in conjugated polymers for OSCs. researchgate.netnih.gov The electron-deficient nature of the BTD core is beneficial for creating materials with appropriate energy levels for charge separation. Theoretical studies have also been conducted on heteroatom-bridged benzothiazolyls for organic solar cells. However, a clear and direct link to the use of this compound as a primary building block in the synthesis of materials for organic solar cells is not established in the available literature.
Organic Field-Effect Transistors
Organic Field-Effect Transistors (OFETs) are a key component of flexible and printed electronics. The performance of OFETs is highly dependent on the molecular structure and packing of the organic semiconductor used as the active layer. New π-conjugated systems containing a diazaborole unit, prepared by the reaction of corresponding boronic acids with diamines, have been shown to exhibit good p-type FET behavior. rsc.org This highlights the general utility of boronic acids in creating novel organic semiconductors. However, specific research detailing the integration of this compound into the active layer of OFETs is not present in the provided search results. While chlorinated 2,1,3-benzothiadiazole-based polymers have been investigated for OFET applications, this again points to a different, though related, class of materials. researchgate.net
Design of Fluorescent Probes
One of the most promising and well-documented applications of this compound is in the design of fluorescent probes for the detection of biologically relevant species. The boronic acid functional group can act as a recognition site for specific analytes, leading to a change in the fluorescence properties of the molecule.
Detection of Peroxynitrite and Hypochlorite (B82951)
Derivatives of this compound are utilized as sophisticated fluorescent probes for the detection of reactive oxygen species (ROS), specifically peroxynitrite (ONOO⁻) and hypochlorite (HOCl). nih.govmdpi.com Researchers have synthesized a novel probe, 3-(2-benzothiazolyl)-7-coumarin boronic acid (BC-BA), by incorporating the benzothiazole boronic acid moiety into a coumarin (B35378) fluorophore. mdpi.comresearchgate.net This probe demonstrates high stability and a rapid response time in detecting these inflammatory oxidants. nih.govmdpi.com
The detection mechanism is based on the oxidation of the boronic acid group. nih.gov In the presence of peroxynitrite or hypochlorite, the BC-BA probe is oxidized to form the highly fluorescent phenolic product, 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH). nih.govmdpi.com This reaction provides a distinct "turn-on" fluorescent signal that allows for the quantification of the oxidants.
Detailed research findings reveal specific reaction pathways:
Reaction with Peroxynitrite (ONOO⁻): The primary reaction between BC-BA and peroxynitrite yields the fluorescent product BC-OH. mdpi.com A secondary, minor pathway also occurs, forming 3-benzothiazol-2-yl-chromen-2-one (BC-H), which serves as a specific product for peroxynitrite detection. nih.govmdpi.com
Reaction with Hypochlorite (HOCl): The reaction of BC-BA with hypochlorite also produces the fluorescent BC-OH. nih.govmdpi.com A subsequent reaction between the newly formed BC-OH and excess hypochlorite can lead to a chlorinated phenolic product, which could potentially be used as a specific marker for HOCl. nih.govmdpi.com
The precursor to the probe, 3-(2-benzothiazolyl)-7-coumarin boronic acid pinacol (B44631) ester (BC-BE), is first synthesized and then hydrolyzes in a phosphate (B84403) buffer to the active BC-BA probe. nih.govmdpi.com This active probe is stable in solution for extended periods. mdpi.comresearchgate.net The development of this benzothiazole-based boronate probe is a significant improvement for detecting key biological oxidants, offering higher lipophilicity for better cellular uptake and a brighter, red-shifted fluorescence compared to previous probes. mdpi.com
Components of Electrochromic Polymers
The benzothiazole structural core, a key component of this compound, is integrated into advanced polymers for electrochromic applications. asianpubs.org Electrochromic materials can reversibly change their color and optical properties when a voltage is applied. researchgate.net
Researchers have synthesized a series of substituted aromatic polyamides that incorporate (benzothiazole)diphenylamine moieties. asianpubs.org These polymers were created through a phosphorylation polycondensation reaction between a synthesized diamine, N,N-bis(4-aminophenyl)2-amine-6-methoxybenzothiazol, and various aromatic dicarboxylic acids. asianpubs.org The resulting polyamides are classified as electro-acceptor polyamides, which can undergo reversible changes in their visible light absorption when electrochemically oxidized or reduced. asianpubs.org These materials are being investigated for use in organic electronic devices, such as light-emitting diodes. asianpubs.org
Computational and Spectroscopic Characterization in Academic Research
Advanced Spectroscopic Analyses
Spectroscopic techniques are fundamental in the elucidation of the molecular structure of 1,3-Benzothiazol-2-ylboronic acid. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its structural formula, identify its functional groups, and confirm its molecular weight and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For benzothiazole (B30560) derivatives, ¹H and ¹³C NMR provide definitive evidence for their structural integrity. researchgate.netnih.gov
In the ¹H NMR spectrum of related benzothiazole structures, the aromatic protons of the benzothiazole ring typically appear as a complex multiplet in the range of δ 7.0–8.5 ppm. The specific chemical shifts and coupling constants are influenced by the substitution pattern on the benzene (B151609) ring. For instance, in N-benzothiazol-2-yl benzamide (B126) derivatives, the benzothiazole protons are observed as multiplets between δ 7.58 and δ 8.12 ppm. japsonline.com The protons of the B(OH)₂ group of a boronic acid would be expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the C=N bond in the benzothiazole ring is characteristically found downfield, often in the range of δ 165-176 ppm. japsonline.com The aromatic carbons of the fused benzene ring typically resonate between δ 120 and δ 155 ppm. niscpr.res.in The carbon atom directly bonded to the boron atom would have a unique chemical shift, influenced by the electronegativity and shielding effects of the boronic acid moiety.
Table 1: Representative ¹H and ¹³C NMR Data for Benzothiazole Derivatives
| Nucleus | Chemical Shift (δ ppm) Range | Notes |
|---|---|---|
| ¹H | 7.0 - 8.5 | Aromatic protons of the benzothiazole ring |
| ¹H | Variable (broad singlet) | Protons of the B(OH)₂ group |
| ¹³C | 165 - 176 | Carbonyl carbon (C=N) of the thiazole (B1198619) ring japsonline.com |
| ¹³C | 120 - 155 | Aromatic carbons of the benzene ring niscpr.res.in |
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a benzothiazole derivative will exhibit characteristic absorption bands corresponding to its key structural features.
The C=N stretching vibration of the thiazole ring is a prominent feature, typically observed in the region of 1640–1500 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations of the benzene ring usually appear as a series of bands in the 1600–1450 cm⁻¹ range. The stretching vibrations of the C-H bonds in the aromatic ring are expected around 3100–3000 cm⁻¹. For this compound, the O-H stretching of the boronic acid group would present as a broad band in the high-frequency region of the spectrum, typically between 3500 and 3200 cm⁻¹. The B-O stretching vibrations are also expected, usually in the 1380–1310 cm⁻¹ region.
Table 2: Characteristic FT-IR Absorption Bands for Benzothiazole and Boronic Acid Moieties
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (Boronic Acid) | 3500 - 3200 (broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=N (Thiazole Ring) | 1640 - 1500 researchgate.net | Stretching |
| C=C (Aromatic Ring) | 1600 - 1450 | Stretching |
| B-O | 1380 - 1310 | Stretching |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₆BNO₂S, the calculated monoisotopic mass is 179.0212 u. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide further structural information.
These studies consistently show that the benzothiazole ring system is essentially planar. nih.gov In the crystal lattice, molecules of benzothiazole derivatives are often linked by various intermolecular interactions, including hydrogen bonds. For instance, in the structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the molecules are connected by C-H···N and C-H···S hydrogen bonds. nih.gov In the case of this compound, it is anticipated that strong hydrogen bonds involving the boronic acid's hydroxyl groups would be a dominant feature of its crystal packing, likely leading to the formation of dimers or extended polymeric networks. The dihedral angle between the benzothiazole ring and any substituent at the 2-position is also a key structural parameter determined by this technique.
Theoretical and Computational Chemistry Studies
In addition to experimental characterization, computational methods are increasingly used to predict and understand the properties and behavior of molecules like this compound at the atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. nih.gov
In the context of benzothiazole derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. For example, some novel benzothiazole derivatives have been docked into the active site of the E. coli dihydroorotase enzyme, revealing hydrogen bonding and strong hydrophobic interactions as key contributors to their inhibitory activity. nih.gov Similarly, other benzothiazole compounds have been studied as potential inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme, with docking analyses indicating that they fit within the p-aminobenzoic acid (PABA) binding pocket. mdpi.com
For this compound, molecular docking could be employed to predict its binding mode within the active site of target enzymes. The boronic acid group is known to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, a feature that can be modeled computationally. The benzothiazole ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues. Such studies are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold. nih.gov
Hirshfeld Surface Analysis and PIXEL Calculations for Intermolecular Interactions
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps properties onto the surface, such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, providing a detailed picture of how molecules pack together.
Similarly, for 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, Hirshfeld analysis confirmed that hydrogen atom contacts are crucial for the crystal packing. nih.gov The analysis showed that H···H (47.0%), H···O/O···H (16.9%), H···C/C···H (8.0%), and H···S/S···H (7.6%) interactions were the most significant, indicating that van der Waals forces and hydrogen bonding are the dominant interactions governing the crystal structure. nih.gov
Table 1: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one nih.gov
| Interaction Type | Contribution (%) |
| H···H | 47.0 |
| H···O/O···H | 16.9 |
| H···C/C···H | 8.0 |
| H···S/S···H | 7.6 |
To further quantify the energetics of these interactions, PIXEL calculations are often employed. This method calculates the lattice energy of a crystal by summing the interaction energies between a central molecule and its neighbors, partitioning the total energy into coulombic, polarization, dispersion, and repulsion components. For N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide, PIXEL calculations provided the total lattice energy and identified the most stabilizing motifs within the crystal structure. mdpi.com The calculations showed that strong classical hydrogen bonds, such as N–H···N and N–H···O, along with π···π stacking interactions between the benzothiazole and phenyl rings, make significant energetic contributions to the stability of the crystal lattice. mdpi.com
Table 2: Calculated Interaction Energies for N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides (kJ/mol) mdpi.com
| Interaction Type | Energy Contribution |
| Dispersion | Major contributor to stability |
| Coulombic | Significant contributor to stability |
| Polarization | Contributes to overall stability |
| Total Lattice Energy (Etot) | -189.3 (for X = F) |
Density Functional Theory (DFT) Computations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. scirp.orgscirp.org It offers a balance between computational cost and accuracy, making it suitable for studying complex organic molecules like benzothiazole derivatives. scirp.org DFT calculations, often using functionals like B3LYP, can optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. scirp.orgnbu.edu.sa
In a theoretical study on benzothiazole and its derivatives, DFT calculations at the B3LYP/6-31G+(d,p) level were used to explore their reactivity and biodegradability. scirp.orgscirp.org The analysis of global reactivity descriptors revealed that among the studied compounds, 2-SCH3_BTH was the most reactive. scirp.org Such computational insights are crucial for understanding the chemical behavior and potential environmental fate of these compounds. scirp.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the electronic properties and reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
DFT studies on various 1,3-benzothiazole derivatives have consistently focused on the HOMO-LUMO gap to understand their electronic behavior. nbu.edu.saresearchgate.net For instance, in a study of several 2-substituted 1,3-benzothiazole derivatives, the HOMO-LUMO energy gap was found to range from 3.95 eV to 4.70 eV. nbu.edu.sa The distribution of these orbitals is also informative; in many benzothiazole derivatives, the HOMO is often delocalized across the molecule, while the LUMO is frequently localized on the benzothiazole moiety, indicating significant potential for intramolecular charge transfer. researchgate.netnih.gov This charge transfer characteristic is fundamental to the application of these molecules in optoelectronic materials. nih.gov
Table 3: Calculated HOMO-LUMO Gap for Selected Benzothiazole Derivatives nbu.edu.sa
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-vinyl-1,3-benzothiazole | - | - | 4.70 |
| 1,3-benzothiazole-2-carboxaldehyde | - | - | 3.95 |
DFT calculations are also a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR) and UV-Visible absorption spectra. nbu.edu.sa By calculating vibrational frequencies, researchers can assign the absorption bands observed in experimental IR spectra to specific molecular motions. nih.gov For example, a study on 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, a related heterocyclic system, showed that harmonic vibrations computed using the B3LYP/6-31G(d) method were in good agreement with the experimental FT-IR spectrum. nih.gov
Time-Dependent DFT (TD-DFT) is specifically used to calculate electronic transitions, which correspond to the absorption of light in the UV-Visible range. researchgate.net TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π to π*). researchgate.net For various benzothiazole derivatives, TD-DFT studies have successfully predicted their absorption spectra, explaining how different substituents on the benzothiazole core can tune the optical properties of the molecule. nbu.edu.saresearchgate.net These theoretical predictions are invaluable for designing new molecules with specific light-absorbing or emitting properties for applications in materials science. nih.gov
Future Research Horizons for this compound: A Compound of Growing Interest
The heterocyclic compound this compound is emerging as a versatile building block in chemical synthesis and drug discovery. Its unique structure, combining the biologically significant benzothiazole core with the reactive boronic acid moiety, opens up numerous avenues for future research and application. This article explores the prospective research directions centered on this promising compound, from novel synthetic strategies to its expanding role in biomedical and materials science, all while emphasizing the growing importance of sustainable and computationally guided approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
